

Cinoxacin-d5: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Cinoxacin-d5

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This technical guide provides a comprehensive overview of **Cinoxacin-d5**, a deuterated analog of the quinolone antibiotic Cinoxacin. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical and physical properties, outlines general synthetic and analytical methodologies, and clarifies its role in modern research settings.

Core Molecular Data

Cinoxacin-d5 is the isotopically labeled form of Cinoxacin, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This substitution is critical for its primary application as an internal standard in quantitative analytical studies. The fundamental properties of **Cinoxacin-d5**, alongside its non-deuterated counterpart, are summarized below.

Property	Cinoxacin-d5	Cinoxacin
Chemical Formula	C ₁₂ H ₅ D ₅ N ₂ O ₅	C ₁₂ H ₁₀ N ₂ O ₅ [1]
Molecular Weight	267.25 g/mol [2]	262.22 g/mol [1]
CAS Number	2732985-25-8[2]	28657-80-9[1]
Appearance	Yellow crystalline powder (inferred from Cinoxacin)	Yellow crystalline powder
Melting Point	Not available	261-262 °C[1][3]
Solubility	Not available	36.7 µg/mL (at pH 7.4)[3]

Synthesis and Isotopic Labeling

Synthesis of the Core Structure (Cinoxacin):

The synthesis of the core cinoxacin molecule has been described in the literature. A common pathway begins with 2-amino-4,5-methylenedioxyacetophenone. This precursor undergoes diazotization, leading to a spontaneous heterocyclization to form a 4-hydroxy-6,7-methylenedioxycinnoline intermediate. Subsequent bromination, cyanation, and alkylation with an ethyl group, followed by hydrolysis of the cyano group, yields the final cinoxacin structure.

Deuteration to Form **Cinoxacin-d5**:

While a specific, detailed experimental protocol for the synthesis of **Cinoxacin-d5** is not readily available in the public domain, the deuteration of the ethyl group is the key modification.

General methods for introducing deuterium into organic molecules include:

- **Hydrogen Isotope Exchange (HIE):** This method involves the exchange of protons for deuterons from a deuterium source, often catalyzed by a metal or acid.
- **Use of Deuterated Reagents:** The synthesis can be adapted to use deuterated starting materials, such as deuterated ethyl iodide, during the alkylation step.

Deuterated analogs like **Cinoxacin-d5** are frequently used as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis to enable precise quantification of the

parent drug in biological matrices.[4]

Analytical Methodologies

Cinoxacin and other quinolone antibiotics are typically analyzed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). These methods are valued for their sensitivity and specificity in detecting and quantifying these compounds in complex mixtures.

General HPLC-MS/MS Protocol for Quinolone Analysis:

A universal LC-MS/MS method for the simultaneous detection of multiple antibiotic residues often involves the following steps:

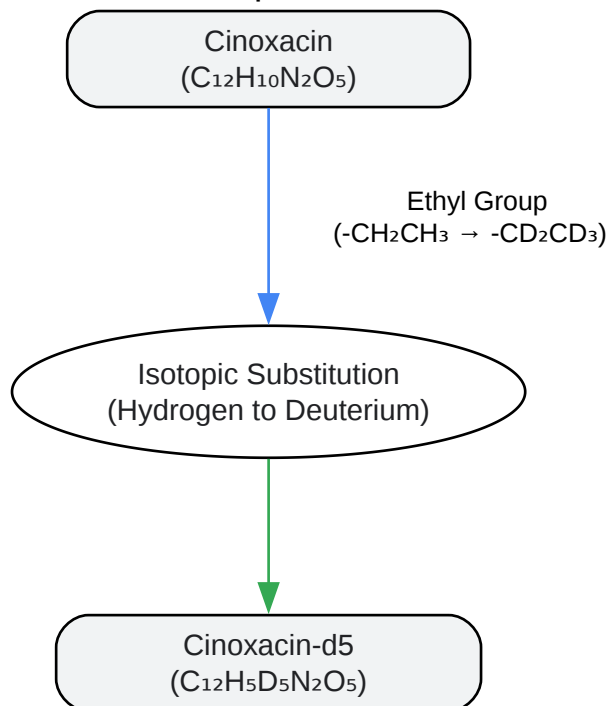
- **Sample Preparation:** Extraction of the analytes from the matrix (e.g., plasma, tissue, environmental samples) using a suitable solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
- **Chromatographic Separation:** The extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile with formic acid) is used to separate the analytes.
- **Mass Spectrometric Detection:** The separated compounds are introduced into a mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, where specific precursor-to-product ion transitions are monitored for each analyte and its isotopically labeled internal standard (like **Cinoxacin-d5**).

The use of a deuterated internal standard such as **Cinoxacin-d5** is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response.

Logical Relationship Diagram

The following diagram illustrates the direct structural relationship between the parent compound, Cinoxacin, and its deuterated analog, **Cinoxacin-d5**, through isotopic substitution.

Structural Relationship of Cinoxacin and Cinoxacin-d5



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Caption: Relationship between Cinoxacin and its deuterated form.

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